5-sec-Butyl-5-ethyl-1-methylbarbituric acid calcium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-sec-Butyl-5-ethyl-1-methylbarbituric acid calcium salt is a derivative of barbituric acid, which is known for its sedative and hypnotic properties. This compound is a calcium salt form, which enhances its solubility and stability. It has a molecular formula of C11H18N2O3.Ca and a molecular weight of 266.39 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-sec-Butyl-5-ethyl-1-methylbarbituric acid calcium salt typically involves the reaction of barbituric acid derivatives with calcium ions. The process can be summarized as follows:
Starting Materials: Barbituric acid, sec-butyl bromide, ethyl iodide, and calcium hydroxide.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Using large reactors for the alkylation step to ensure uniformity and efficiency.
Purification: The product is purified through crystallization and filtration techniques.
Quality Control: Ensuring the final product meets the required purity standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
5-sec-Butyl-5-ethyl-1-methylbarbituric acid calcium salt undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.
Reduction Products: Reduced forms of the original compound.
Substitution Products: Substituted barbituric acid derivatives.
Scientific Research Applications
5-sec-Butyl-5-ethyl-1-methylbarbituric acid calcium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its sedative and hypnotic properties.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 5-sec-Butyl-5-ethyl-1-methylbarbituric acid calcium salt involves its interaction with the central nervous system. It acts by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity. This leads to sedative and hypnotic effects. The compound binds to GABA receptors, increasing the influx of chloride ions into neurons, which hyperpolarizes the cell membrane and reduces neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
5-sec-Butyl-5-ethylbarbituric acid sodium salt: Similar structure but with sodium instead of calcium.
5-Butyl-5-ethylbarbituric acid: Lacks the sec-butyl group.
5-Ethyl-5-methylbarbituric acid: Different alkyl groups attached to the barbituric acid core .
Uniqueness
5-sec-Butyl-5-ethyl-1-methylbarbituric acid calcium salt is unique due to its specific alkyl groups and the presence of calcium, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in pharmaceutical formulations where solubility and stability are crucial .
Properties
CAS No. |
67050-27-5 |
---|---|
Molecular Formula |
C22H34CaN4O6 |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
calcium;5-butan-2-yl-5-ethyl-1-methyl-2,6-dioxopyrimidin-4-olate |
InChI |
InChI=1S/2C11H18N2O3.Ca/c2*1-5-7(3)11(6-2)8(14)12-10(16)13(4)9(11)15;/h2*7H,5-6H2,1-4H3,(H,12,14,16);/q;;+2/p-2 |
InChI Key |
KGISGVJYCVQRHS-UHFFFAOYSA-L |
Canonical SMILES |
CCC(C)C1(C(=NC(=O)N(C1=O)C)[O-])CC.CCC(C)C1(C(=NC(=O)N(C1=O)C)[O-])CC.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.